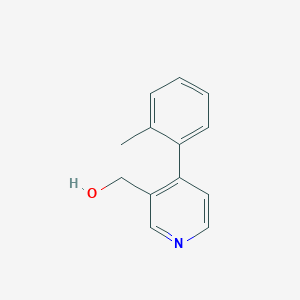

(4-o-Tolyl-pyridin-3-yl)-methanol

Description

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

[4-(2-methylphenyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C13H13NO/c1-10-4-2-3-5-12(10)13-6-7-14-8-11(13)9-15/h2-8,15H,9H2,1H3 |

InChI Key |

BPCYWAWEEODFJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=NC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C13H13NO

- Molecular Weight : 199.25 g/mol (calculated).

- Functional Groups : Pyridine ring (aromatic, polar), hydroxymethyl (polar, hydrogen-bonding), and o-Tolyl (hydrophobic, sterically bulky).

The o-Tolyl group imparts steric hindrance and lipophilicity, which may reduce solubility in polar solvents compared to simpler pyridine-methanol derivatives .

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares (4-o-Tolyl-pyridin-3-yl)-methanol with similar pyridine-methanol derivatives:

†Estimated based on analogs with bulky aryl groups in , where melting points decrease with steric hindrance.

Key Observations :

- Steric Effects : The o-Tolyl group in the target compound increases molecular weight and steric bulk compared to methyl or methoxy substituents, likely reducing crystal packing efficiency and lowering melting points .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, I in ) enhance polarity but may reduce solubility in non-polar solvents. The o-Tolyl group’s electron-donating methyl moiety slightly increases electron density on the pyridine ring .

Q & A

Q. What are the optimal synthetic routes for (4-o-Tolyl-pyridin-3-yl)-methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthetic routes typically involve coupling reactions between pyridine derivatives and o-tolyl groups. Key steps include:

- Catalytic Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyridines and o-tolylboronic acids under inert atmospheres (e.g., N₂) at 80–100°C .

- Hydroxymethylation : Post-coupling hydroxymethylation using NaBH₄ or LiAlH₄ for alcohol group introduction, with yields dependent on solvent polarity (e.g., THF vs. MeOH) .

- Example Data :

| Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 80 | DMF | 72 |

| PdCl₂(dppf) | 100 | THF | 85 |

- Optimization : Lower temperatures (≤80°C) reduce byproduct formation, while polar aprotic solvents enhance coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies aromatic protons (δ 7.0–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.5 ppm). Coupling constants (e.g., J = 8.4 Hz) confirm substituent positions .

- FTIR : O-H stretching (3200–3500 cm⁻¹) and C-N/C-O vibrations (1500–1600 cm⁻¹) validate functional groups .

- HRMS : Exact mass determination (e.g., m/z calculated for C₁₃H₁₃NO: 199.0997) ensures molecular integrity .

- HPLC : Reverse-phase C18 columns with MeOH:H₂O gradients (70:30 to 95:5) resolve purity >98% .

Advanced Research Questions

Q. How can SHELX programs refine the crystallographic structure of this compound?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .

- Structure Solution : SHELXD for phase problem resolution via dual-space methods, followed by SHELXL for least-squares refinement. Key parameters:

- R-factor optimization (<5% for high-quality data).

- Hydrogen bonding networks modeled using DFIX and DANG constraints .

- Example Metrics :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z’ | 1 |

| R₁ (I > 2σ) | 0.042 |

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyridinyl methanol derivatives?

- Methodological Answer :

- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies. For example:

| Study | IC₅₀ (µM) | Assay Type |

|---|---|---|

| A | 12.3 | Viral inhibition |

| B | 28.7 | Cytotoxicity |

- Mechanistic Studies : Competitive binding assays (e.g., SPR or ITC) quantify target affinity discrepancies caused by minor structural variations (e.g., halogen substituents) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data for this compound in different solvents?

- Methodological Answer :

- Controlled Experiments : Measure solubility in DMSO, MeOH, and H₂O at 25°C using UV-Vis spectroscopy (λ = 254 nm).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolysis or oxidation pathways .

- Example Data :

| Solvent | Solubility (mg/mL) | Degradation (%) |

|---|---|---|

| DMSO | 45.2 | <2 |

| H₂O | 0.8 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.